15-methyl-15R-PGF2alpha

Vue d'ensemble

Description

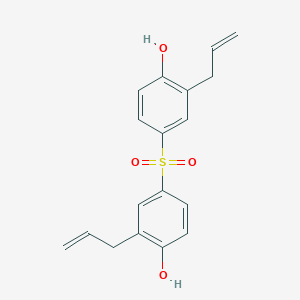

15-methyl-15R-PGF2alpha is a metabolically stable analog of PGF2alpha. It is an inactive, prodrug PGF agonist designed for activation by gastric acid after oral administration . Acid-catalyzed epimerization of 15®-15-methyl PGF2alpha converts it into the active 15(S)-isomer .

Synthesis Analysis

The synthesis of the most complex prostaglandin, PGF2α, involves a new bond disconnection. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .

Molecular Structure Analysis

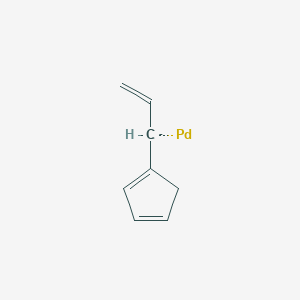

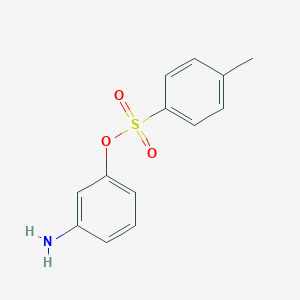

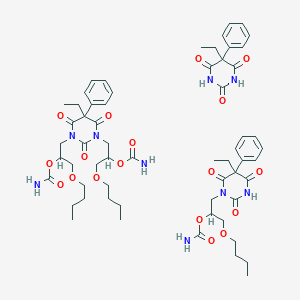

The molecular formula of 15-methyl-15R-PGF2alpha is C21H36O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid . The molecular weight is 368.5 g/mol .

Chemical Reactions Analysis

The chemical reactions involving 15-methyl-15R-PGF2alpha are not well-documented in the literature. More research is needed in this area .

Physical And Chemical Properties Analysis

The physical and chemical properties of 15-methyl-15R-PGF2alpha are not well-documented in the literature. More research is needed in this area .

Applications De Recherche Scientifique

Application in Ophthalmology

Summary of the Application

15-Epicarboprost is a synthetic prostaglandin analogue that is commonly used in clinical trials as a treatment for various medical conditions, including glaucoma . This compound works by binding to specific receptors in the body, which are responsible for controlling inflammation, pain, and other physiological responses .

Methods of Application

The compound is a white or off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The usage of 15-Epicarboprost is primarily focused on its anti-inflammatory and vasodilatory properties, which make it an effective treatment for various medical conditions .

Results or Outcomes

In glaucoma, for example, the compound can reduce intraocular pressure by increasing the outflow of aqueous humor . While 15-Epicarboprost has been shown to be effective in clinical trials, it may also cause some side effects such as headache, nausea, and diarrhea .

Application in Cardiovascular Research

Summary of the Application

Prostaglandin F 2α receptor (FP) is required for female reproductive function such as luteolysis and parturition. It has recently been implicated in blood pressure regulation, atherosclerosis and other inflammation-related disorders .

Methods of Application

Through FP receptor, PGF 2α promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Results or Outcomes

The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed in the current review .

Application in Gastroenterology

Summary of the Application

15-Epicarboprost is an inactive, prodrug PGF agonist designed for activation by gastric acid after oral administration . Acid-catalyzed epimerization of 15-Epicarboprost converts it into the active 15(S)-isomer .

Methods of Application

The compound is a white or off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . It is designed to be activated by gastric acid after oral administration .

Results or Outcomes

The 15(S)-isomer induces luteolysis when injected in rhesus monkeys at a dose of about 12 mg/animal, while the 15®-isomer does not .

Application in Hypertension and Asthma Treatment

Summary of the Application

In hypertension, 15-Epicarboprost can dilate blood vessels, thereby reducing blood pressure . In asthma, 15-Epicarboprost can relax bronchial smooth muscles, allowing for easier breathing .

Methods of Application

The compound works by binding to specific receptors in the body, which are responsible for controlling inflammation, pain, and other physiological responses .

Results or Outcomes

While 15-Epicarboprost has been shown to be effective in clinical trials, it may also cause some side effects such as headache, nausea, and diarrhea .

Application in Cancer Research

Summary of the Application

15-Epicarboprost has been used in cancer research, particularly in the study of cell therapies . It has been shown to enhance cell proliferation and antitumor activity .

Methods of Application

The compound is used in the form of “backpacks” attached to the surface of T cells for adoptive transfer . These backpacks are 120 nanometer particles consisting of multiple chemically crosslinked human IL-15/IL-15Rα/Fc heterodimers .

Results or Outcomes

The use of 15-Epicarboprost backpacks on T cells has demonstrated enhanced cell proliferation and antitumor activity . In vivo studies have shown that these backpacks significantly improved the expansion of CAR-T cells and improved tumor growth inhibition .

Application in Postpartum Hemorrhage Treatment

Summary of the Application

15-Epicarboprost has been used in the treatment of postpartum hemorrhage . The rapid metabolism of natural PGs limits their clinical application and promotes the development of analogs with longer durations of action .

Methods of Application

Carboprost tromethamine is a mixture of 15-methyl PGF 2α and tromethamine . The oxidation of carboprost, with the hydrogen being replaced by a methyl group, is completely restricted .

Results or Outcomes

The use of 15-Epicarboprost in the treatment of postpartum hemorrhage has shown promising results . However, more research is needed to fully understand its effectiveness and potential side effects .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-KKIXJVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-methyl-15R-PGF2alpha | |

CAS RN |

35864-81-4 | |

| Record name | 15-Epicarboprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-EPICARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

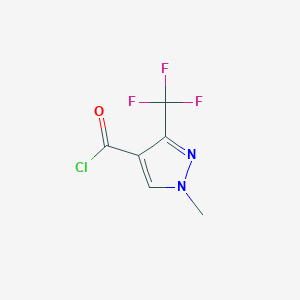

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)

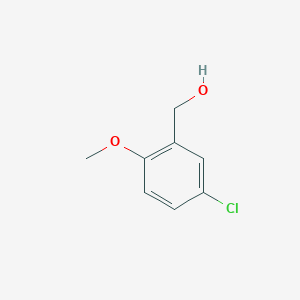

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)